REACTION_CXSMILES
|
[F:1][C:2]1([F:11])[O:6][C:5](Cl)([Cl:7])[C:4](Cl)([Cl:9])[O:3]1>[Zn].[Cl-].[Zn+2].[Cl-].C(O)CC>[F:1][C:2]1([F:11])[O:6][C:5]([Cl:7])=[C:4]([Cl:9])[O:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(OC(C(O1)(Cl)Cl)(Cl)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300 mL, 3-neck glass flask equipped with magnetic stirrer
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Type
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TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
WAIT
|
Details
|
was begun 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
after the start of the addition
|
Type
|
WAIT
|
Details
|
continued for 6 hours until 72 mL of distillate
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DISTILLATION
|
Details
|
was redistilled through a 0.51 m
|
Type
|
CUSTOM
|
Details
|
to separate the dioxole, (3j), b.p. 64°-65° C.
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Reaction Time |
148 min |
Name
|
|
Type
|
|
Smiles
|
FC1(OC(=C(O1)Cl)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |